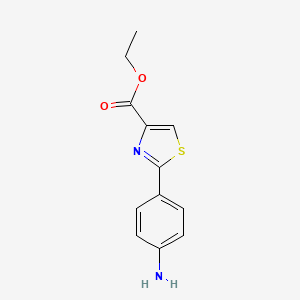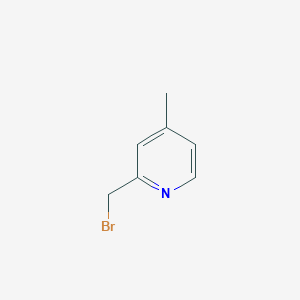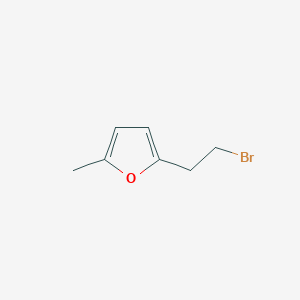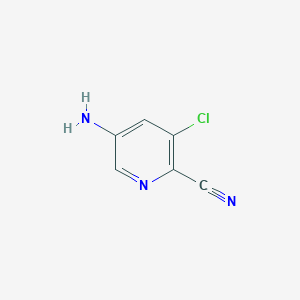![molecular formula C7H8ClNO2 B1291369 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol CAS No. 104472-98-2](/img/structure/B1291369.png)
2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C7H8ClNO2 It is a chlorinated derivative of pyridine, featuring an ethoxy group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 6-chloropyridine-2-ol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 6-chloropyridine-2-ol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: The major products include 2-[(6-chloropyridin-2-yl)oxy]acetaldehyde and 2-[(6-chloropyridin-2-yl)oxy]acetic acid.
Reduction: The major products include 2-[(6-chloropyridin-2-yl)oxy]ethanol and 2-[(6-chloropyridin-2-yl)oxy]ethylamine.
Substitution: The major products depend on the nucleophile used, such as 2-[(6-chloropyridin-2-yl)oxy]ethylamine or 2-[(6-chloropyridin-2-yl)oxy]ethylthiol.
科学的研究の応用
2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
類似化合物との比較
2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol can be compared with other similar compounds, such as:
2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring.
6-Chloropyridin-2-ol: This compound lacks the ethoxy group and has different chemical properties and reactivity.
2-[(6-Chloropyridin-2-yl)oxy]ethylamine: This compound has an amine group instead of a hydroxyl group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-(6-chloropyridin-2-yl)oxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-6-2-1-3-7(9-6)11-5-4-10/h1-3,10H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJOXXXGCKSNMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620345 |
Source


|
| Record name | 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104472-98-2 |
Source


|
| Record name | 2-[(6-Chloro-2-pyridinyl)oxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104472-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














